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Compound of Interest

Compound Name: 2-(Difluoromethoxy)pyridine

CAS No.: 865075-07-6

Cat. No.: B1422638

Get Quote

Executive Summary & Physicochemical Profile
2-(Difluoromethoxy)pyridine is a specialized heterocyclic building block used primarily in

medicinal chemistry as a lipophilic bioisostere of 2-methoxypyridine.[1] The introduction of the

difluoromethoxy group (

) significantly alters the solvation thermodynamics compared to its non-fluorinated parent,
reducing basicity and increasing lipophilicity.

This guide defines the solubility landscape of this compound, providing a mechanistic rationale

for solvent selection in synthesis and formulation.

Physicochemical Core Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1422638#bc-rfq
https://www.benchchem.com/product/b1422638/docs?utm_src=pdf-body#technical-guide-solubility-profiling-handling-of-2-difluoromethoxy-pyridine
https://patentimages.storage.googleapis.com/6b/a3/74/05ac95f507b04e/EP0146924A2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422638?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Characteristic Relevance to Solubility

CAS Number 22738-07-4 Unique Identifier

Molecular Formula Heteroaromatic, Fluorinated

Molecular Weight 145.11 g/mol Small molecule (Fragment-like)

Physical State Liquid (at 25°C) Miscibility vs. Dissolution

Predicted LogP ~2.1 – 2.7
Lipophilic; prefers organic

phases

H-Bond Donors 0
No self-association (no

aggregation)

H-Bond Acceptors 3 (N, O, F) Soluble in protic solvents

Solubility Landscape & Mechanistic Insights
The solubility of 2-(Difluoromethoxy)pyridine is governed by the competition between the

lipophilic fluorinated tail and the polar pyridine nitrogen.

Mechanistic Diagram: Solvation Interactions
The following diagram illustrates how the structural features of the molecule dictate its

interaction with different solvent classes.
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Caption: Structural determinants of solubility.[2] The pyridine nitrogen facilitates dissolution in

alcohols, while the difluoro-tail drives solubility in organics.

Detailed Solvent Compatibility Table
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Solvent Class
Representative
Solvents

Solubility Rating
Mechanistic
Rationale

Chlorinated

Hydrocarbons

Dichloromethane

(DCM), Chloroform
Excellent (Miscible)

The high lipophilicity

of the

group aligns perfectly

with the dispersion

forces of DCM.[3]

Ideal for extraction.[1]

Polar Aprotic
DMSO, DMF,

Acetonitrile (MeCN)

Excellent (>100

mg/mL)

Strong dipole-dipole

interactions between

the solvent and the

pyridine ring.[3]

Preferred for

nucleophilic

substitution reactions (

).

Polar Protic
Methanol, Ethanol,

Isopropanol
Good to High

The pyridine nitrogen

acts as a Hydrogen

Bond Acceptor (HBA).

[3] However, the

electron-withdrawing

reduces basicity,

slightly weakening this

interaction compared

to 2-methoxypyridine.

Ethers
THF, Diethyl Ether,

MTBE
Good

General compatibility.

[3] THF is the

standard solvent for

lithiation or

organometallic

coupling involving this

scaffold.
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Non-Polar

Hydrocarbons
Hexane, Heptane Moderate to Low

While the

group adds

lipophilicity, the

polarity of the pyridine

ring often leads to

oiling out or phase

separation at high

concentrations.[3]

Aqueous
Water, PBS (pH 7.[3]

[2]4)
Low (<1 mg/mL)

The hydrophobic

fluorinated motif

dominates.[3]

Solubility may

increase at low pH (<

pH 3) due to

protonation of the

pyridine nitrogen.

Experimental Protocol: Self-Validating Solubility
Assay
Since batch-specific purity can affect saturation points, researchers should not rely solely on

literature values. Use this Thermodynamic Solubility Protocol to validate the compound in your

specific solvent system.

Workflow: Shake-Flask Method (HPLC/UV Detection)
Reagents Required:

2-(Difluoromethoxy)pyridine (Test Article)

Target Solvent (e.g., DMSO, PBS)[2]

0.22 µm PTFE Syringe Filter (Do not use Nylon for fluorinated compounds to avoid potential

adsorption).

Step-by-Step Methodology:
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Supersaturation: Add 10 mg of the compound to a 1.5 mL HPLC vial.

Solvent Addition: Add 250 µL of the target solvent.

Visual Check:

If clear: Solubility > 40 mg/mL. (Stop here if this suffices for synthesis).

If undissolved oil/solid remains:[3] Proceed to Step 4.

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

Filtration: Filter the supernatant using the PTFE filter.

Quantification: Dilute the filtrate 100x in Acetonitrile and inject into HPLC (UV @ 254 nm).

Compare peak area against a standard curve.

Workflow Diagram: Solubility Determination
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Caption: Standard Operating Procedure for thermodynamic solubility determination.

Applications & Strategic Implications
Synthesis & Reaction Optimization

Nucleophilic Substitutions (
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): Use DMSO or DMF. The high solubility and high dielectric constant stabilize the transition
states.

Cross-Coupling (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures. The

compound partitions well into the organic phase, protecting the catalyst.

Lithiation: Use THF or 2-MeTHF at -78°C. The compound is fully soluble, allowing for precise

ortho-lithiation.

Bioisosteric Design
The

group is often used to replace a methoxy (

) group.

Metabolic Stability: The C-F bond prevents O-dealkylation by cytochrome P450 enzymes.

Lipophilicity: It increases LogP by approximately 0.4–0.6 units compared to

, improving membrane permeability.

Safety & Handling (E-E-A-T)
Warning: Fluorinated pyridines can be deceptively toxic and volatile.

Inhalation: Use only in a certified chemical fume hood. The vapor pressure is significant at

room temperature.

Skin Contact: The lipophilic nature allows rapid dermal absorption. Wear nitrile gloves

(minimum 0.11 mm thickness).

Waste Disposal: Do not mix with acidic aqueous waste if there is a risk of hydrolysis

releasing HF (though the

ether linkage is generally stable to dilute acid). Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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